molecular formula C22H18O4 B10874082 2-Oxo-2-phenylethyl 2-hydroxy-2,2-diphenylacetate

2-Oxo-2-phenylethyl 2-hydroxy-2,2-diphenylacetate

Cat. No.: B10874082
M. Wt: 346.4 g/mol
InChI Key: BDZDWOUZCNCLMX-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 2-hydroxy-2,2-diphenylacetate is an organic compound with a complex structure that includes both ketone and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 2-hydroxy-2,2-diphenylacetate typically involves multiple steps. One common method starts with the reaction of benzaldehyde with sodium cyanide to form benzoin. This intermediate is then oxidized using potassium bromate to produce phenylhydroxy acid. Finally, esterification with methanol yields the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 2-hydroxy-2,2-diphenylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include various alcohols, acids, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Oxo-2-phenylethyl 2-hydroxy-2,2-diphenylacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 2-hydroxy-2,2-diphenylacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione
  • 2-Oxo-2-phenylethyl acetate
  • 2-Oxo-2-phenylethyl hydroxy(diphenyl)acetate

Uniqueness

2-Oxo-2-phenylethyl 2-hydroxy-2,2-diphenylacetate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C22H18O4

Molecular Weight

346.4 g/mol

IUPAC Name

phenacyl 2-hydroxy-2,2-diphenylacetate

InChI

InChI=1S/C22H18O4/c23-20(17-10-4-1-5-11-17)16-26-21(24)22(25,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,25H,16H2

InChI Key

BDZDWOUZCNCLMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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